![molecular formula C7H9N3O2 B1387838 5,6,7,8-四氢吡啶并[4,3-d]嘧啶-2,4-二醇 CAS No. 908010-94-6](/img/structure/B1387838.png)
5,6,7,8-四氢吡啶并[4,3-d]嘧啶-2,4-二醇
描述
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol is a chemical compound with the empirical formula C7H9N3 · 2HCl . It is used in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines. This is followed by subsequent reactions of 7-benzyl-2-pyridyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-ones with trifluoromethanesulfonic anhydride and secondary amines .Molecular Structure Analysis
The molecular weight of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol is 208.09 . The InChI key is WLSBRWTXCPUJMN-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound is used in the synthesis of various pharmaceutical compounds, including mTOR kinase and PI3 kinase inhibitors .Physical and Chemical Properties Analysis
The compound is a powder with a melting point of 206-211 °C (decomposition). It should be stored at a temperature of 2-8°C .科学研究应用
mTOR激酶抑制剂
该化合物用作雷帕霉素靶蛋白(mTOR)激酶的抑制剂。 mTOR是重要的细胞生长调节剂,其抑制可有利于治疗与细胞增殖相关的疾病,例如癌症 .
PI3激酶抑制剂
它也用作磷酸肌醇3-激酶(PI3K)的抑制剂。 PI3K在调节各种细胞功能中起着重要作用,包括细胞生长、增殖、分化、运动、存活和细胞内运输 .
hSMG-1激酶抑制剂
该化合物已被鉴定为hSMG-1激酶的抑制剂。 hSMG-1参与mRNA监视和无义介导的mRNA降解的调节,这对细胞稳态至关重要 .
癌症研究
由于其在抑制mTOR和PI3K等关键通路中的作用,该化合物广泛用于癌症研究。 它有助于了解多种癌症中过度活化的PI3K/Akt通路 .
药物合成
该化合物是合成各种药物的前体。 其结构允许创建多种衍生物,这些衍生物可用于开发新药 .
Erk抑制
它用于发现和优化细胞外信号调节激酶(Erk)抑制剂。 这些抑制剂可以在Erk参与的疾病(如癌症)的治疗中发挥作用 .
作用机制
Target of Action
The primary target of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol is the PI3Kδ enzyme . This enzyme plays a crucial role in several cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol interacts with its target, the PI3Kδ enzyme, by binding to its active site . This binding inhibits the enzymatic activity of PI3Kδ, leading to a decrease in the production of the second messenger PIP3 . As a result, the downstream signaling pathways that rely on PIP3 are also inhibited .
Biochemical Pathways
The inhibition of PI3Kδ by 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol primarily affects the PI3K/Akt signaling pathway . This pathway is crucial for many cellular processes, including cell survival, growth, proliferation, and metabolism . By inhibiting this pathway, the compound can exert various effects on the cell, such as inducing cell cycle arrest or apoptosis .
Pharmacokinetics
Like other small molecule drugs, it is expected to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces . These properties can impact the bioavailability of the compound, which refers to the fraction of the administered drug that reaches the systemic circulation in an unchanged form .
Result of Action
The inhibition of the PI3K/Akt pathway by 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol can lead to various molecular and cellular effects. For instance, it can induce cell cycle arrest, leading to a halt in cell proliferation . It can also trigger apoptosis, or programmed cell death . These effects can be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Action Environment
The action, efficacy, and stability of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the absorption of the drug . Similarly, the presence of food in the stomach can influence the rate and extent of drug absorption . Furthermore, the compound’s stability can be affected by temperature and light, which is why it is recommended to be stored in a dark place at 2-8°C .
安全和危害
生化分析
Biochemical Properties
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a starting material for the synthesis of tetrahydropteroic acid derivatives . The compound’s interactions with enzymes and proteins are crucial for its function in biochemical pathways. These interactions often involve binding to active sites or allosteric sites, influencing the activity of the enzymes or proteins.
Cellular Effects
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have shown efficacy in inhibiting specific kinases, such as extracellular signal-regulated kinases (Erks), which play a role in cell signaling . This modulation can lead to changes in cellular behavior, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to inhibition or activation of their functions. For instance, it has been reported to inhibit Erk2, a kinase involved in cell signaling . This inhibition can result in downstream effects on gene expression and cellular processes. The compound’s structure allows it to fit into the active sites of enzymes, blocking their activity or altering their conformation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained changes in cellular behavior, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as kinase inhibition and modulation of cell signaling pathways. At higher doses, it may cause toxic or adverse effects . Threshold effects are observed where the compound’s activity significantly changes with small variations in dosage. These effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing cellular function and overall metabolism . Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cell membranes and its localization within specific tissues . These interactions can affect the compound’s accumulation and distribution, influencing its efficacy and toxicity.
Subcellular Localization
The subcellular localization of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes.
属性
IUPAC Name |
5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-6-4-3-8-2-1-5(4)9-7(12)10-6/h8H,1-3H2,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYDPTCCORGDKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-cyanophenoxy)ethyl]acetamide](/img/structure/B1387756.png)

![7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1387761.png)
![ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate](/img/structure/B1387762.png)

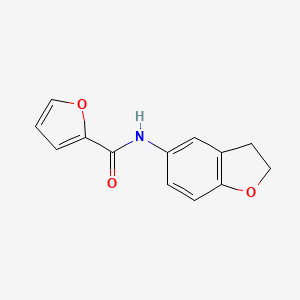
![4-{[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]carbonyl}morpholine](/img/structure/B1387766.png)
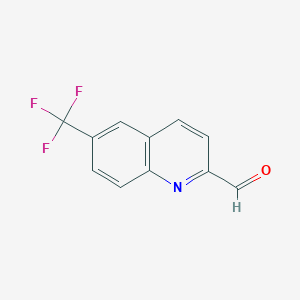

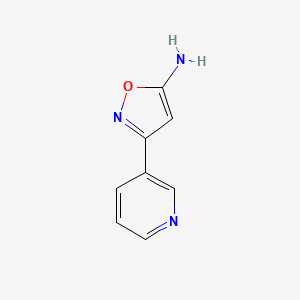
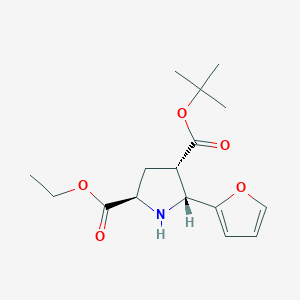
![2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1387773.png)
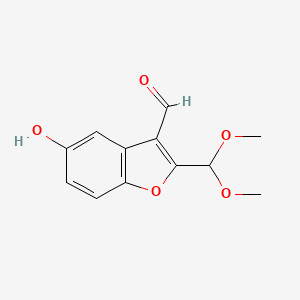
![2-[4-(tert-Butoxycarbonyl)piperazino]-3-chloroisonicotinic acid](/img/structure/B1387778.png)
